

Dihydroxybergamottin: A Furanocoumarin Inhibitor of Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydroxybergamottin	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroxybergamottin (DHB), a natural furanocoumarin predominantly found in grapefruit juice, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. This enzyme is responsible for the metabolism of a significant proportion of clinically used drugs. Inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of DHB's inhibitory mechanisms, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with DHB-mediated drug interactions.

Introduction

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their photosensitizing effects and their ability to interact with drugmetabolizing enzymes. Among these, **dihydroxybergamottin** (6',7'-**dihydroxybergamottin**) has been identified as a primary contributor to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit or its juice alters the bioavailability of numerous oral medications.[1][2][3] This interaction is primarily due to the inhibition of intestinal CYP3A4.[4][5]



Understanding the inhibitory profile of DHB is therefore critical for drug development and clinical pharmacology to avoid potential adverse drug events.

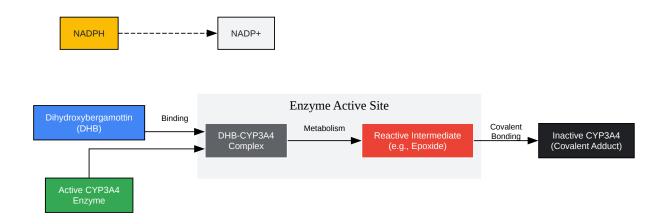
Mechanism of Inhibition

Dihydroxybergamottin acts as a mechanism-based inhibitor of CYP3A4.[1][6] This type of inhibition, also known as suicide inhibition, is characterized by its time- and NADPH-dependent nature.[7] The process involves the enzymatic bioactivation of DHB by CYP3A4 into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[5][7] The recovery of enzymatic activity requires the de novo synthesis of the CYP3A4 protein.[1]

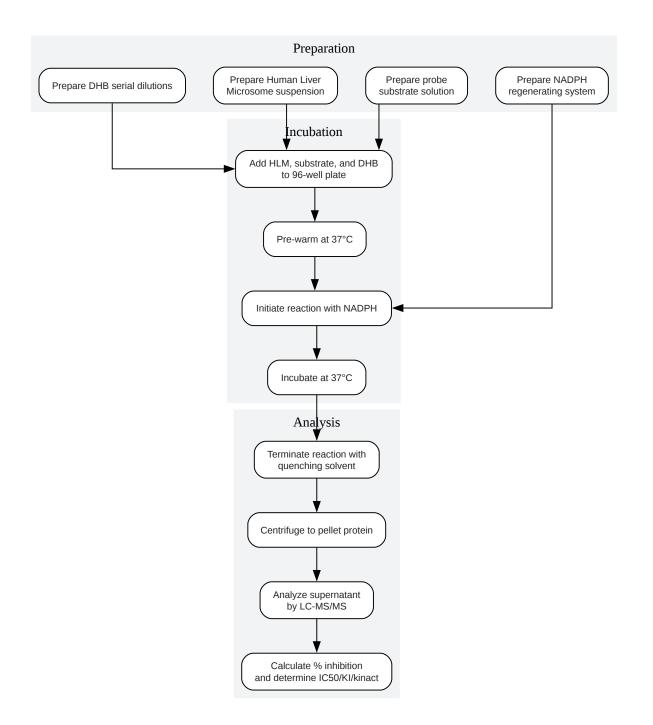
The proposed mechanism involves the epoxidation of the furan ring of DHB.[7] This epoxide is a highly reactive electrophile that can form a covalent adduct with a nucleophilic residue within the active site of the CYP3A4 enzyme, thereby permanently inactivating it.

Signaling Pathway of Mechanism-Based Inhibition by Dihydroxybergamottin









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- To cite this document: BenchChem. [Dihydroxybergamottin: A Furanocoumarin Inhibitor of Cytochrome P450 Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1253170#dihydroxybergamottin-as-a-furanocoumarin-inhibitor]

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